molecular formula C19H27N5O B7038000 N-methyl-N-(1-methylpiperidin-3-yl)-4-[(4-methyl-1H-pyrazol-5-yl)methylamino]benzamide

N-methyl-N-(1-methylpiperidin-3-yl)-4-[(4-methyl-1H-pyrazol-5-yl)methylamino]benzamide

Cat. No.: B7038000
M. Wt: 341.5 g/mol
InChI Key: NGLNKZWCIPKLTJ-UHFFFAOYSA-N
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Description

N-methyl-N-(1-methylpiperidin-3-yl)-4-[(4-methyl-1H-pyrazol-5-yl)methylamino]benzamide is a complex organic compound that features a benzamide core linked to a pyrazole and piperidine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-methyl-N-(1-methylpiperidin-3-yl)-4-[(4-methyl-1H-pyrazol-5-yl)methylamino]benzamide typically involves multiple steps:

    Formation of the Benzamide Core: The benzamide core can be synthesized through the reaction of 4-aminobenzoic acid with an appropriate acylating agent under acidic or basic conditions.

    Attachment of the Pyrazole Moiety: The pyrazole ring can be introduced via a condensation reaction between a hydrazine derivative and a 1,3-diketone, followed by methylation.

    Formation of the Piperidine Ring: The piperidine ring is synthesized through the cyclization of a suitable precursor, such as a 1,5-diamine, under reductive amination conditions.

    Final Coupling: The final step involves coupling the pyrazole and piperidine moieties to the benzamide core using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine and pyrazole rings, using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can occur at the benzamide core or the pyrazole ring using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the benzamide core, using reagents like alkyl halides or sulfonates.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Alkyl halides, sulfonates, and other electrophiles.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives.

Scientific Research Applications

N-methyl-N-(1-methylpiperidin-3-yl)-4-[(4-methyl-1H-pyrazol-5-yl)methylamino]benzamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential interactions with biological targets, such as enzymes or receptors.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders or cancers.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The benzamide core may bind to the active site of an enzyme, while the pyrazole and piperidine moieties enhance binding affinity and specificity. This interaction can modulate the activity of the target, leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    N-methyl-N-(1-methylpiperidin-3-yl)-4-aminobenzamide: Similar structure but lacks the pyrazole moiety.

    N-methyl-N-(1-methylpiperidin-3-yl)-4-(1H-pyrazol-5-yl)benzamide: Similar structure but lacks the methyl group on the pyrazole ring.

Uniqueness

N-methyl-N-(1-methylpiperidin-3-yl)-4-[(4-methyl-1H-pyrazol-5-yl)methylamino]benzamide is unique due to the presence of both the pyrazole and piperidine moieties, which may confer enhanced biological activity and specificity compared to similar compounds.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and mechanism of action

Properties

IUPAC Name

N-methyl-N-(1-methylpiperidin-3-yl)-4-[(4-methyl-1H-pyrazol-5-yl)methylamino]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H27N5O/c1-14-11-21-22-18(14)12-20-16-8-6-15(7-9-16)19(25)24(3)17-5-4-10-23(2)13-17/h6-9,11,17,20H,4-5,10,12-13H2,1-3H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGLNKZWCIPKLTJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(NN=C1)CNC2=CC=C(C=C2)C(=O)N(C)C3CCCN(C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H27N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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